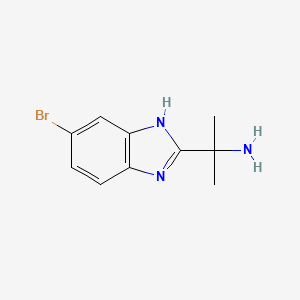

2-(6-bromo-1H-benzimidazol-2-yl)propan-2-amine

Description

Properties

IUPAC Name |

2-(6-bromo-1H-benzimidazol-2-yl)propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN3/c1-10(2,12)9-13-7-4-3-6(11)5-8(7)14-9/h3-5H,12H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEHWMQGUFASGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC2=C(N1)C=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-1H-benzimidazol-2-yl)propan-2-amine typically involves the condensation of 6-bromo-1H-benzimidazole with an appropriate amine. One common method includes the reaction of 6-bromo-1H-benzimidazole with isopropylamine under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-bromo-1H-benzimidazol-2-yl)propan-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Oxidation: Oxidized derivatives of the benzimidazole ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted benzimidazole derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-(6-bromo-1H-benzimidazol-2-yl)propan-2-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(6-bromo-1H-benzimidazol-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Benzimidazole Derivatives

Key Observations:

The propan-2-amine group in the target compound may offer improved solubility over simpler amines (e.g., ethan-1-amine in 6d) due to its branched alkyl chain.

Biological Relevance :

- Nitro-substituted benzimidazoles (e.g., Compound 10) are often intermediates in antitumor drug development due to their electron-withdrawing properties, which facilitate nucleophilic substitution reactions .

- Brominated derivatives (e.g., 6d, 6-bromo-1,3-benzothiazol-2-amine) are explored for antimicrobial activity, with the bromine atom contributing to membrane penetration .

Crystallographic Behavior: The benzothiazole analog (6-bromo-1,3-benzothiazol-2-amine) forms hydrogen-bonded dimers in the solid state, a feature critical for crystal engineering . Similar patterns are expected in the target compound, though the propan-2-amine group may introduce additional H-bond donors .

Comparison with Non-Benzimidazole Analogs

Table 2: Comparison with Aromatic Amine Derivatives

Key Observations:

- Phenyl vs. Benzimidazole Cores : The target compound’s benzimidazole core provides a planar, heteroaromatic system with dual H-bonding sites, unlike the single-ring phenyl or pyrazole analogs. This may enhance interactions with enzymes or receptors requiring π-stacking .

- Fluorine vs. Bromine : The 5-fluoro substituent in 2-(2-bromo-5-fluorophenyl)propan-2-amine HCl improves metabolic stability compared to bromine but reduces steric bulk .

Biological Activity

Overview

2-(6-bromo-1H-benzimidazol-2-yl)propan-2-amine is a compound derived from the benzimidazole family, characterized by its unique structure that includes a bromine atom at the 6th position and a propan-2-amine group. This compound has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C10H12BrN3

- CAS Number: 1249548-79-5

The biological activity of this compound largely involves its interaction with various enzymes and receptors. The compound is known to modulate enzyme activities, potentially inhibiting those involved in microbial growth, which contributes to its antimicrobial properties. Additionally, it may affect pathways related to cancer cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that compounds within the benzimidazole family exhibit significant antimicrobial properties. For instance, studies have shown that related benzimidazole derivatives can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 4 |

| Bacillus subtilis | 16 |

| Pseudomonas aeruginosa | 32 |

The presence of halogen substituents, such as bromine in this compound, is believed to enhance its bioactivity by increasing lipophilicity and facilitating membrane penetration .

Anticancer Activity

The anticancer potential of this compound is supported by studies demonstrating its ability to induce apoptosis in cancer cells. For example, related compounds have shown efficacy against various cancer cell lines through mechanisms involving the disruption of mitochondrial function and activation of caspase pathways.

In a study evaluating the antiproliferative effects of benzimidazole derivatives:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (breast cancer) | 10 |

| K562 (leukemia) | 5 |

| HeLa (cervical cancer) | 15 |

The results indicate that modifications in the benzimidazole structure significantly impact their cytotoxicity against different cancer types .

Case Studies

-

Study on Anticancer Activity:

A recent study focused on synthesizing novel benzimidazole derivatives, including variations of this compound. The derivatives were tested against various cancer cell lines, revealing promising results in inducing apoptosis and inhibiting cell proliferation through specific kinase inhibition pathways . -

Antimicrobial Efficacy:

Another investigation assessed the antimicrobial properties of several benzimidazole derivatives against pathogenic bacteria. The study found that compounds with bromine substitutions exhibited enhanced activity compared to their non-substituted counterparts, suggesting a structure–activity relationship that favors halogenated compounds for increased efficacy .

Q & A

Q. What are the key considerations in synthesizing 2-(6-bromo-1H-benzimidazol-2-yl)propan-2-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of brominated benzimidazole derivatives typically involves cyclization reactions of substituted precursors under controlled conditions. For example, multi-step protocols (e.g., cyclization of 6-bromo-1H-benzimidazole intermediates with propan-2-amine derivatives) require optimization of catalysts (e.g., palladium for bromination), solvent systems (polar aprotic solvents like DMF), and temperature gradients to minimize by-products . Reaction efficiency can be improved by monitoring intermediates via TLC and adjusting stoichiometric ratios of reactants. For brominated analogs, regioselective bromination at the 6-position may require directing groups or protective strategies to avoid over-substitution .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should data interpretation be approached?

- Methodological Answer :

- IR Spectroscopy : Identify functional groups such as NH stretches (3100–3300 cm⁻¹ for benzimidazole) and C-Br vibrations (500–600 cm⁻¹). Compare with reference data from NIST for benzimidazole derivatives .

- NMR : Use -NMR to confirm proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm for brominated benzimidazole, singlet for propan-2-amine methyl groups). -NMR resolves quaternary carbons (e.g., C-Br at δ 120–130 ppm).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and isotopic patterns (e.g., doublet) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data in the structural analysis of brominated benzimidazole derivatives?

- Methodological Answer : Discrepancies often arise from incomplete basis sets in DFT calculations or crystal-packing effects unaccounted for in gas-phase models. To address this:

- Refine computational models using solvent correction methods (e.g., COSMO-RS) and compare with experimental X-ray data .

- Validate hydrogen bonding and torsion angles using programs like SHELXL for crystallographic refinement. For example, SHELXL’s TWIN and HKLF5 commands can resolve twinning or diffuse scattering in crystals .

- Cross-reference spectroscopic data with predicted vibrational frequencies (e.g., Gaussian 16 calculations for IR) .

Q. What strategies are recommended for analyzing hydrogen bonding patterns and crystal packing of this compound using X-ray crystallography?

- Methodological Answer :

- Crystallization : Use slow evaporation in mixed solvents (e.g., DCM/methanol) to grow single crystals.

- Data Collection : Employ synchrotron radiation for high-resolution datasets (<1.0 Å) to resolve bromine atom positions and disorder.

- Hydrogen Bond Analysis : Utilize graph-set notation (e.g., motifs for NH···N interactions) to classify intermolecular bonds. Software like Mercury (CCDC) can visualize and quantify interactions .

- Refinement : Apply SHELXL’s restraints for anisotropic displacement parameters of bromine and propan-2-amine groups .

Q. In multi-step syntheses of brominated benzimidazole derivatives, how should one approach troubleshooting unexpected by-products or low reaction efficiency?

- Methodological Answer :

- By-Product Identification : Use LC-MS or preparative HPLC to isolate impurities. Compare retention times and fragmentation patterns with known intermediates .

- Reaction Optimization :

- Vary catalysts (e.g., switch from Pd(PPh₃)₄ to Buchwald-Hartwig catalysts for C-N coupling).

- Adjust bromination conditions (e.g., NBS vs. Br₂ in acetic acid) to control regioselectivity .

- Implement microwave-assisted synthesis to reduce reaction times and improve yields .

- Mechanistic Studies : Use -NMR to track boron intermediates in Suzuki-Miyaura couplings or isotopic labeling (e.g., -propan-2-amine) to trace reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.